D-Dimethyl tartrate

Description

The exact mass of the compound Dimethyl tartrate is 178.04773803 g/mol and the complexity rating of the compound is 157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

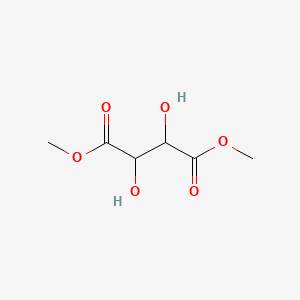

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRATXCXJDHJJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(=O)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871788 | |

| Record name | Dimethyl 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89599-43-9 | |

| Record name | NSC517 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Chemical Identity and Molecular Structure

An In-depth Technical Guide to the Physical Properties of D-(-)-Dimethyl Tartrate

This guide provides a comprehensive overview of the core physical properties of D-(-)-Dimethyl Tartrate, a crucial chiral building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development and agrochemical industries, this document synthesizes key data with practical, field-proven methodologies for property verification. Understanding these fundamental characteristics is paramount for ensuring material purity, optimizing reaction conditions, and developing robust formulations.

D-(-)-Dimethyl Tartrate, also known as Dimethyl (2S,3S)-dihydroxysuccinate, is the dimethyl ester of D-(-)-tartaric acid.[1] Its defined stereochemistry makes it an invaluable asset in asymmetric synthesis for producing enantiomerically pure compounds.[1]

Key Identifiers:

-

IUPAC Name: dimethyl (2S,3S)-2,3-dihydroxybutanedioate[2]

The molecular structure features two chiral centers at the C2 and C3 positions, with both hydroxyl groups oriented in the (S) configuration. This specific arrangement is responsible for its characteristic optical activity.

Caption: 2D Molecular Structure of D-(-)-Dimethyl Tartrate.

Core Physicochemical Properties

The physical properties of D-(-)-Dimethyl Tartrate are critical for its handling, application, and analysis. These properties are summarized in the table below, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Appearance | Transparent liquid or white mass solid | [1][4] |

| Melting Point | 48-52 °C | Not explicitly found, derived from L-enantiomer data |

| Boiling Point | Not available | [3] |

| Optical Rotation [α]D²⁰ | -20° to -23° (c=2.5 in H₂O) | [1][3][4] |

| Optical Purity | ee: ≥99% (GLC) | [3] |

| Solubility | Soluble in water | [][6] |

| Storage Conditions | Store at 0-8 °C, sealed in dry conditions | [1][] |

Physical State and Appearance

D-(-)-Dimethyl Tartrate is typically observed as a transparent liquid or a white mass solid at ambient temperatures.[1][4] Its physical state can be dependent on purity and the surrounding temperature, existing as a solid below its melting point.

Melting Point

The melting point is a crucial indicator of purity for crystalline solids.[7] A sharp melting point range typically signifies high purity, whereas impurities tend to lower and broaden the melting range.[8][9] For the enantiomer, (+)-Dimethyl L-tartrate, the melting point is reported as 57-60 °C.[10][11]

Solubility Profile

The presence of two hydroxyl (-OH) and two ester groups imparts a high degree of polarity to the D-(-)-Dimethyl Tartrate molecule.[2] This polarity facilitates the formation of hydrogen bonds, rendering it quite soluble in polar solvents like water.[2][6] Conversely, it is expected to be less soluble in non-polar solvents.[2] This solubility is a key consideration in its use as a reagent and for purification processes like extraction and crystallization.

Optical Activity

As a chiral compound, the most definitive physical property of D-(-)-Dimethyl Tartrate is its ability to rotate plane-polarized light. This is quantified as the specific rotation. The negative sign indicates levorotatory behavior, meaning it rotates light to the left. The specific rotation is reported to be between -20° and -23° when measured at 20°C using the sodium D-line (589 nm), at a concentration of 2.5 g per 100 mL in water.[1][3][4] Measurement of optical rotation is the primary method for assessing the enantiomeric purity of the material.[12]

Standardized Protocols for Property Determination

To ensure reproducibility and accuracy, the determination of physical properties must follow standardized, validated protocols. The following sections detail the methodologies for measuring the most critical properties of D-(-)-Dimethyl Tartrate.

Protocol for Melting Point Determination (Capillary Method)

This protocol describes the standard capillary method for determining the melting point range of a solid organic compound, a fundamental technique for purity assessment.[7][13]

Methodology:

-

Sample Preparation: Ensure the D-(-)-Dimethyl Tartrate sample is completely dry and, if solid, finely powdered.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[13]

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/min to find a rough range.[9]

-

Accurate Measurement: Cool the apparatus to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2 °C per minute.

-

Observation and Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample becomes a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Caption: Workflow for Optical Rotation Measurement.

Spectroscopic Profile

While a full analysis is beyond the scope of this guide, the primary spectroscopic methods used for structural confirmation are noted below.

-

¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the carbon-hydrogen framework. For Dimethyl L-tartrate, characteristic peaks corresponding to the methoxy protons (CH₃), and the methine protons (-CH(OH)-) would be expected. [14][15]* Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. The spectrum of D-(-)-Dimethyl Tartrate would be dominated by a broad O-H stretching band (from the hydroxyl groups) and a strong C=O stretching band (from the ester groups). [15]* Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming its molecular formula. [14]

References

-

Dimethyl Tartrate. ChemBK. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

Polarimeter Standard Operating Procedure. University of Colorado Boulder. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Melting point determination. SSERC. [Link]

-

Dimethyl L-tartrate | Solubility of Things. Solubility of Things. [Link]

-

13171-64-7 - Dimethyl D-tartrate. Chengdu Likai Chiral Tech Co., Ltd.. [Link]

-

SAFETY DATA SHEET - Diethyl tartrate. Fisher Scientific. [Link]

-

Melting point determination | Resource. RSC Education. [Link]

-

Experiment 1 - Melting Points. University of the Incarnate Word. [Link]

-

Dimethyl [S(R,R)]-tartrate. PubChem - NIH. [Link]

-

Diethyl Tartrate. Organic Syntheses Procedure. [Link]

-

Diethyl tartrate. Wikipedia. [Link]

-

Spectroscopic Investigation of the Structures of Dialkyl Tartrates and Their Cyclodextrin Complexes. ACS Publications. [Link]

-

SOP for Calibration of Polarimeter. Pharmaguideline. [Link]

-

Sop of Polarimeter. PharmaJia. [Link]

-

How to Use a Polarimeter. Drawell. [Link]

-

Diethyl [S-(R,R)]-tartrate. PubChem - NIH. [Link]

-

Dimethyl L-tartrate | C6H10O6 | CID 11851. PubChem - NIH. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. (-)-Dimethyl D -tartrate 99 13171-64-7 [sigmaaldrich.com]

- 4. 13171-64-7 - Dimethyl D-tartrate - D-DMT - Chengdu Likai Chiral Tech Co., Ltd. [chiralcenter.com]

- 6. echemi.com [echemi.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. (+)-Dimethyl L-tartrate CAS#: 608-68-4 [m.chemicalbook.com]

- 11. L-(+)-酒石酸二甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. westlab.com [westlab.com]

- 14. (+)-Dimethyl L-tartrate(608-68-4) 1H NMR [m.chemicalbook.com]

- 15. Dimethyl L-tartrate | C6H10O6 | CID 11851 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to D-Dimethyl Tartrate: Structure, Stereochemistry, and Applications in Asymmetric Synthesis

This guide provides a comprehensive overview of D-(-)-dimethyl tartrate, a pivotal chiral building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced stereochemistry, synthesis, and critical applications of this versatile molecule, offering both theoretical understanding and practical, field-proven insights.

Introduction: The Significance of Tartaric Acid and its Derivatives

Tartaric acid, a naturally occurring dicarboxylic acid, stands as a cornerstone of stereochemistry.[1] Its historical importance is cemented by Louis Pasteur's groundbreaking separation of its enantiomers in 1848, which laid the foundation for our understanding of molecular chirality.[1] Among its various derivatives, the dialkyl esters, particularly D-(-)-dimethyl tartrate, have emerged as indispensable tools in asymmetric synthesis. Their C₂-symmetric backbone and readily available stereocenters provide a powerful platform for the construction of complex, enantiomerically pure molecules, a critical requirement in the pharmaceutical and agrochemical industries.[2]

D-(-)-dimethyl tartrate, also known as dimethyl (2S,3S)-2,3-dihydroxybutanedioate, is valued for its role as a chiral auxiliary, a precursor to complex chiral ligands, and a key component in asymmetrically catalyzed reactions. This guide will elucidate the fundamental principles that underpin its utility and provide actionable protocols for its synthesis and application.

Chemical Structure and Stereochemistry

The molecular formula of dimethyl tartrate is C₆H₁₀O₆, with a molecular weight of 178.14 g/mol .[3] The molecule possesses two stereogenic centers at the C2 and C3 positions, giving rise to three possible stereoisomers: the enantiomeric pair D-(-) and L-(+), and the achiral meso form.

D-(-)-Dimethyl Tartrate: The focus of this guide, D-(-)-dimethyl tartrate, has the (2S,3S) absolute configuration. The "D" designation refers to its relationship to D-glyceraldehyde, while the negative sign (-) indicates its levorotatory optical activity.

Stereoisomers of Dimethyl Tartrate:

| Stereoisomer | Absolute Configuration | Optical Rotation | Key Feature |

| D-(-)-Dimethyl Tartrate | (2S,3S) | Levorotatory (-) | The "unnatural" enantiomer, crucial for accessing specific product stereochemistries in asymmetric synthesis.[4] |

| L-(+)-Dimethyl Tartrate | (2R,3R) | Dextrorotatory (+) | The enantiomer of the D-form, derived from the naturally abundant L-(+)-tartaric acid.[5] |

| meso-Dimethyl Tartrate | (2R,3S) or (2S,3R) | Optically Inactive | Achiral due to an internal plane of symmetry. |

The distinct stereochemical arrangements of these isomers lead to different chiroptical properties and interactions with other chiral molecules, which is the basis for their application in asymmetric synthesis.[2]

Below is a diagram illustrating the stereochemical relationship between the isomers of dimethyl tartrate.

Caption: Stereochemical relationships between the isomers of dimethyl tartrate.

Synthesis of D-(-)-Dimethyl Tartrate: A Validated Protocol

The most common and economically viable method for the synthesis of D-(-)-dimethyl tartrate is the Fischer esterification of D-(-)-tartaric acid with methanol, catalyzed by a strong acid.[6][7] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of methanol is typically used, and the water formed is removed.[8]

The Fischer Esterification Mechanism: A Causal Explanation

The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid.[9] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The subsequent steps involve proton transfers and the elimination of a water molecule to yield the ester and regenerate the acid catalyst.[7] The use of a strong acid like sulfuric acid is standard, as it is also a powerful dehydrating agent, further shifting the equilibrium towards the desired product.[8]

The workflow for a typical laboratory-scale synthesis is depicted below.

Caption: Experimental workflow for the synthesis of D-(-)-dimethyl tartrate.

Step-by-Step Experimental Protocol

Materials:

-

D-(-)-Tartaric acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus or recrystallization setup

Procedure:

-

Reaction Setup: To a round-bottom flask, add D-(-)-tartaric acid and an excess of anhydrous methanol (typically 5-10 molar equivalents).

-

Catalyst Addition: While cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of tartaric acid).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (the boiling point of methanol, approximately 65 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After cooling the reaction mixture to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Be cautious as this will generate CO₂ gas.

-

Remove the excess methanol using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of the residue).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude D-(-)-dimethyl tartrate by vacuum distillation or recrystallization from a suitable solvent system (e.g., diethyl ether/hexane).

-

Self-Validation: The identity and purity of the synthesized D-(-)-dimethyl tartrate should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and by measuring its specific rotation.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure and purity of the synthesized D-(-)-dimethyl tartrate.

-

¹H NMR Spectroscopy: The proton NMR spectrum of D-(-)-dimethyl tartrate is simple and characteristic. The methoxy protons (-OCH₃) typically appear as a singlet at around 3.8 ppm. The two equivalent methine protons (-CH(OH)-) appear as a singlet at approximately 4.5 ppm. The hydroxyl protons (-OH) will appear as a broad singlet, and its chemical shift is dependent on the solvent and concentration.[3][10]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the methoxy carbons at around 53 ppm, the methine carbons at approximately 72 ppm, and the carbonyl carbons of the ester groups at about 172 ppm.[3]

-

IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. A strong absorption peak around 1740-1750 cm⁻¹ is characteristic of the C=O stretching of the ester carbonyl group.[11][12]

Applications in Asymmetric Synthesis

The utility of D-(-)-dimethyl tartrate in asymmetric synthesis is extensive. It serves as a chiral building block and a precursor for the synthesis of various chiral ligands.[5]

The Sharpless Asymmetric Epoxidation

One of the most celebrated applications of tartrate esters is in the Sharpless asymmetric epoxidation of allylic alcohols.[13] In this reaction, a titanium tetra(isopropoxide) catalyst, in the presence of a chiral tartrate ester (such as D-(-)-diethyl tartrate, a close analogue of the dimethyl ester), and tert-butyl hydroperoxide as the oxidant, achieves the enantioselective epoxidation of a wide range of primary and secondary allylic alcohols.[4][14]

The choice of the tartrate ester enantiomer dictates the stereochemical outcome of the epoxidation. When D-(-)-diethyl tartrate is used, the epoxide is formed on one face of the double bond, while the use of L-(+)-diethyl tartrate leads to the formation of the opposite epoxide enantiomer with high enantiomeric excess.[14][15] This predictable and highly selective transformation has become a powerful tool in the synthesis of complex natural products and pharmaceuticals.[13] The chiral tartrate ligand forms a dimeric complex with the titanium catalyst, creating a chiral environment that directs the delivery of the oxygen atom from the peroxide to the allylic alcohol.[16]

Synthesis of Chiral Ligands

D-(-)-dimethyl tartrate is a versatile starting material for the synthesis of a variety of C₂-symmetric chiral ligands. These ligands are then employed in a range of metal-catalyzed asymmetric reactions, including hydrogenations, Diels-Alder reactions, and aldol reactions. The hydroxyl groups of D-(-)-dimethyl tartrate can be readily modified, and the ester groups can be converted to other functionalities, allowing for the fine-tuning of the steric and electronic properties of the resulting ligands to achieve high stereoselectivity in catalytic processes.[17]

Conclusion

D-(-)-dimethyl tartrate is a fundamentally important molecule in the field of asymmetric synthesis. Its well-defined stereochemistry, ready availability through straightforward synthesis, and the versatility of its chemical functionality make it an invaluable chiral building block and a precursor to highly effective chiral ligands. An in-depth understanding of its properties and applications, as provided in this guide, is essential for researchers and scientists aiming to develop efficient and stereoselective synthetic routes to complex chiral molecules.

References

-

Organic Syntheses Procedure: Diethyl Tartrate. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from [Link]

-

Gawroński, J., & Gawrońska, K. (2009). Synthesis, Conformation and Chiroptical Properties of Diaryl Esters of Tartaric Acid. The Journal of Organic Chemistry, 74(12), 4573–4583. [Link]

-

Gawroński, J., & Gawrońska, K. (2009). Synthesis, conformation and chiroptical properties of diaryl esters of tartaric acid. PubMed, 19(12). [Link]

-

Gawroński, J., & Gawrońska, K. (2009). Synthesis, Conformation and Chiroptical Properties of Diaryl Esters of Tartaric Acid. ResearchGate. [Link]

-

Tartrate. (n.d.). Grokipedia. Retrieved January 6, 2026, from [Link]

-

Sharpless Epoxidation. (2023, April 30). JoVE. [Link]

-

Mash, E. A., Nelson, K. A., Van Deusen, S., & Hemperly, S. B. (1990). 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Organic Syntheses, 68, 92. [Link]

-

Abbasi, S. A. (1981). Conformations of tartaric acid and its esters. Journal of the American Chemical Society, 103(1), 143-147. [Link]

-

Preparation of diethyl tartrate. (n.d.). PrepChem.com. Retrieved January 6, 2026, from [Link]

-

Katsuki, T., & Sharpless, K. B. (1980). The First Practical Method for Asymmetric Epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]

-

Sharpless Epoxidation Mechanism. (2021, August 2). YouTube. [Link]

-

Dimethyl L-tartrate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

García, R., et al. (2010). Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation. Chirality, 22(7), 675-83. [Link]

-

Diethyl tartrate. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Fischer Esterification. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

-

Why can diastereomers of chiral tartrate diesters influence the selectivity of the Sharpless asymmetric epoxidation? (2018, April 29). Quora. [Link]

-

Experiment 10: Fischer Esterification. (n.d.). University of Manitoba. Retrieved January 6, 2026, from [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. [Link]

-

(-)-Dimethyl D-tartrate - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

- Preparation method of L-dibenzoyl dimethyl tartrate. (2019).

-

Sharpless epoxidation. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

Diethyl [S-(R,R)]-tartrate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Dimethyl [S(R,R)]-tartrate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Krasiński, A., et al. (2016). Chemistry of diethyl tartrate synthesis. ResearchGate. [Link]

-

Abbate, S., et al. (2007). Spectroscopic Investigation of the Structures of Dialkyl Tartrates and Their Cyclodextrin Complexes. The Journal of Physical Chemistry A, 111(31), 7591–7601. [Link]

- Process for the recovery and recycle of d-tartaric acid. (2001).

-

(+)-Dimethyl L-Tartrate. (n.d.). Veeprho. Retrieved January 6, 2026, from [Link]

-

Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2025). PMC. [Link]

-

Development of diverse adjustable axially chiral biphenyl ligands and catalysts. (2023). PMC. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental). (n.d.). Human Metabolome Database. Retrieved January 6, 2026, from [Link]

-

(+)-Diethyl L-tartrate. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dimethyl L-tartrate | C6H10O6 | CID 11851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. (+)-Dimethyl L-tartrate | 608-68-4 [chemicalbook.com]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. athabascau.ca [athabascau.ca]

- 9. youtube.com [youtube.com]

- 10. (+)-Dimethyl L-tartrate(608-68-4) 1H NMR [m.chemicalbook.com]

- 11. (-)-Dimethyl D-tartrate(13171-64-7)FT-IR [m.chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 14. Video: Sharpless Epoxidation [jove.com]

- 15. m.youtube.com [m.youtube.com]

- 16. quora.com [quora.com]

- 17. Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Dimethyl tartrate CAS number and IUPAC name

An In-Depth Technical Guide to D-(-)-Dimethyl Tartrate for Advanced Research and Development

Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of D-(-)-Dimethyl Tartrate, a pivotal chiral building block in modern chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's core attributes, synthesis, and critical applications, grounding technical data with field-proven insights.

Core Identification and Nomenclature

D-(-)-Dimethyl Tartrate is a diester derivative of D-(-)-tartaric acid. Its specific stereochemistry makes it a highly valuable and versatile tool in asymmetric synthesis.

-

IUPAC Name : dimethyl (2S,3S)-2,3-dihydroxybutanedioate[1][2]

-

Synonyms : D-(-)-Tartaric acid dimethyl ester, Dimethyl (2S,3S)-dihydroxysuccinate[4][6]

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of D-(-)-Dimethyl Tartrate are fundamental to its handling, storage, and application in various synthetic protocols. These characteristics are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Appearance | Transparent liquid or white crystalline solid/mass | [4] |

| Melting Point | 57-60 °C | [5][7] |

| Boiling Point | 158 °C at 0.2 mm Hg | [5] |

| Optical Rotation | [α]²⁰/D: -20° to -23° (c=2.5 in H₂O) | [4] |

| Purity | ≥ 99.5% | [4] |

| InChI Key | PVRATXCXJDHJJN-IMJSIDKUSA-N | |

| Storage Conditions | Store at 0-8 °C | [4] |

Synthesis Pathway: Fischer Esterification

The most common and direct method for preparing D-(-)-Dimethyl Tartrate is the Fischer esterification of D-(-)-tartaric acid with methanol, catalyzed by a strong acid. This reaction is an equilibrium process, and specific techniques are employed to drive it towards the product side.

Rationale for Method Selection

The Fischer esterification is a classic, cost-effective, and well-understood method for producing esters. The use of an excess of methanol not only serves as a reagent but also as the solvent, shifting the reaction equilibrium to favor the formation of the dimethyl ester product. Sulfuric acid is a common and efficient catalyst for this transformation.

Step-by-Step Protocol

-

Reaction Setup : A suspension of D-(-)-tartaric acid in excess methanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition : A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

Reflux : The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete esterification. The progress can be monitored using Thin Layer Chromatography (TLC).

-

Neutralization & Workup : After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash.

-

Isolation and Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude D-(-)-Dimethyl Tartrate. Further purification can be achieved by recrystallization or chromatography to obtain a high-purity product.

Diverse Industrial Applications

Beyond pharmaceuticals, D-(-)-Dimethyl Tartrate finds use in several other sectors:

-

Food and Beverage : It is employed as a flavoring agent and stabilizer, contributing to the taste and shelf-life of various products. [1][4][7][9]* Cosmetics : Its stabilizing properties are utilized in cosmetic formulations to maintain product integrity. [4]* Green Chemistry : As a biodegradable compound derived from a natural source (tartaric acid), it supports sustainable practices in chemical manufacturing. [7]

Safety, Handling, and Storage

While D-(-)-Dimethyl Tartrate is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, standard laboratory safety protocols are essential for its handling. [10]

-

Personal Protective Equipment (PPE) : Use of safety glasses, chemical-resistant gloves, and a lab coat is mandatory to prevent skin and eye contact. [10]* Handling : Avoid breathing dust or vapors. Ensure adequate ventilation in the work area. Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry place, ideally between 0-8 °C as recommended for long-term stability. [4]* Incompatibilities : Keep away from strong acids, bases, and reducing agents to prevent potentially hazardous reactions. [11]* Decomposition : Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂). [11]

Conclusion

D-(-)-Dimethyl Tartrate is a cornerstone chiral reagent for scientists engaged in asymmetric synthesis. Its well-defined stereochemistry, coupled with its versatile chemical functionality, provides a reliable and effective starting point for the construction of complex enantiopure molecules. From advanced pharmaceutical intermediates to applications in food and cosmetic science, its impact is extensive. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is crucial for leveraging its full potential in research and development.

References

-

DIETHYL-D-(-)-TARTARATE CAS No 13811-71-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

-

SDS of (-)-Dimethyl D-tartrate, Safety Data Sheets, CAS 13171-64-7 - chemBlink.

-

(+)-Dimethyl L-tartrate - Chem-Impex.

-

D(-)-Dimethyl D-tartrate - Chem-Impex.

-

(-)-Dimethyl D -tartrate 99 13171-64-7 - Sigma-Aldrich.

-

tartrate (D-(-)-Tartaric acid diethyl ester) | Biochemical Reagent | MedChemExpress.

-

(-)-Dimethyl D-tartrate | 13171-64-7 - ChemicalBook.

-

Dimethyl d-Tartrate: Unlocking the Potential of a Versatile Chemical Compound.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific.

-

(-)-Diethyl D -tartrate = 99 13811-71-7 - Sigma-Aldrich.

-

DL-Dimethyl tartarate - the NIST WebBook - National Institute of Standards and Technology.

-

D-Dimethyl tartrate CAS#: 5057-96-5 • ChemWhat | Database of Chemicals & Biologicals.

-

Dimethyl [S(R,R)]-tartrate - PubChem - NIH.

-

Unlocking Chemical Synthesis: The Versatility of Diethyl D-Tartrate.

-

Diethyl Tartrate - Organic Syntheses Procedure.

-

(-)-Dimethyl D-tartrate synthesis - ChemicalBook.

-

Dimethyl-D-tartrate | 13171-64-7 | FD16062 | Biosynth.

-

Chemistry of diethyl tartrate synthesis | Download Scientific Diagram - ResearchGate.

-

Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC - NIH.

-

CN109400468B - Preparation method of L-dibenzoyl dimethyl tartrate - Google Patents.

-

(−)-Dimethyl D-tartrate (99%) - Amerigo Scientific.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Dimethyl [S(R*,R*)]-tartrate | C6H10O6 | CID 21142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SDS of (-)-Dimethyl D-tartrate, Safety Data Sheets, CAS 13171-64-7 - chemBlink [chemblink.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (-)-Dimethyl D-tartrate | 13171-64-7 [chemicalbook.com]

- 6. (−)-Dimethyl D-tartrate (99%) - Amerigo Scientific [amerigoscientific.com]

- 7. chemimpex.com [chemimpex.com]

- 8. DL-Dimethyl tartarate [webbook.nist.gov]

- 9. nbinno.com [nbinno.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.no [fishersci.no]

Solubility Profile of D-Dimethyl Tartrate in Organic Solvents: A Physicochemical and Methodological Guide

An In-Depth Technical Guide for Drug Development Professionals

Abstract

D-Dimethyl tartrate, a chiral building block pivotal in asymmetric synthesis, sees extensive use in the development of pharmaceuticals and agrochemicals.[1][2] Its efficacy in synthetic protocols is intrinsically linked to its solubility characteristics within the organic solvents used as reaction media. A thorough understanding of its solubility profile is therefore not merely academic but a prerequisite for process optimization, reaction kinetics control, and product purification. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, synthesizes available qualitative data, and presents a robust, self-validating experimental protocol for the precise quantitative determination of its solubility in various organic media.

Introduction: The Physicochemical Landscape of this compound

This compound [(2S,3S)-dimethyl 2,3-dihydroxybutanedioate] is a diester of D-tartaric acid. Its molecular structure is the primary determinant of its solubility behavior.

-

Polarity and Hydrogen Bonding: The molecule possesses two hydroxyl (-OH) groups and two ester (C=O) functionalities. The hydroxyl groups, in particular, are capable of acting as both hydrogen bond donors and acceptors. This imbues the molecule with a significant degree of polarity.[3] Consequently, its solubility is governed by the "like dissolves like" principle, favoring interactions with polar solvents.[3][4]

-

Stereochemistry: As a chiral molecule, its specific spatial arrangement can influence crystal lattice energies, which in turn can subtly affect solubility compared to its enantiomer (L-Dimethyl tartrate) or the meso form, though this is typically a minor effect in achiral solvents.[5]

-

Molecular Interactions: The solubility of this compound in a given solvent is the result of the thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. In polar organic solvents, strong dipole-dipole interactions and hydrogen bonds can form between the solvent and the hydroxyl and ester groups of this compound, leading to favorable dissolution.[5]

Below is a diagram illustrating the key intermolecular forces at play when this compound is dissolved in a polar protic solvent like methanol.

Caption: Intermolecular hydrogen bonding between this compound and methanol.

Qualitative Solubility Profile

Based on its molecular structure and established chemical principles, a qualitative solubility profile can be established. This provides a crucial starting point for solvent screening in research and development.

Table 1: Summary of Qualitative Solubility for this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Very Soluble | Strong hydrogen bonding and dipole-dipole interactions between the solvent's hydroxyl groups and the solute's hydroxyl and ester groups drive dissolution.[5] |

| Polar Aprotic | Acetone, DMSO, DMF | Soluble | These solvents can act as hydrogen bond acceptors and engage in strong dipole-dipole interactions with this compound. DMSO, in particular, is a powerful, highly polar solvent capable of dissolving a wide range of organic and inorganic compounds.[6][7][8][9] |

| Ethers | Diethyl Ether | Soluble [10] | Diethyl ether has a moderate dipole moment and can act as a hydrogen bond acceptor, allowing for favorable interaction with the hydroxyl groups of this compound. |

| Halogenated | Dichloromethane, Chloroform | Slightly Soluble | While polar, these solvents are not strong hydrogen bond acceptors. Solubility is limited but may be sufficient for certain applications. Chloroform has been noted as a solvent in which it is slightly soluble.[10] |

| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble to Insoluble | The large nonpolar aromatic ring and lack of hydrogen bonding capability result in weak solute-solvent interactions that are insufficient to overcome the solute-solute forces. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | Dominated by weak van der Waals forces, these solvents cannot effectively solvate the highly polar this compound molecule.[3] |

| Aqueous | Water | Conflicting Reports (Slightly Soluble to Soluble) | Reports vary, with some sources stating it is soluble[11][12][] and others insoluble[10]. One practical report suggests a solubility of 5-20%, which can be influenced by impurities like methanol from synthesis.[14] This variability underscores the need for precise experimental determination. |

Quantitative Solubility Determination: An Experimental Protocol

The lack of standardized quantitative solubility data in the public domain necessitates a reliable in-house method. The saturation shake-flask method is a robust and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[15]

Principle

An excess of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the liquid phase is constant and represents the solubility of the compound under those conditions. The concentration is then measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[15]

Causality in Experimental Design

-

Why an Excess of Solid? Using an excess of the solute is critical to ensure that the final solution is genuinely saturated. The presence of undissolved solid at the end of the experiment is the primary visual confirmation that equilibrium has been reached and the solvent cannot dissolve any more solute.[15]

-

Why Constant Temperature? Solubility is a temperature-dependent property.[5] Maintaining a constant temperature with a thermostatically controlled shaker or water bath is non-negotiable for achieving reproducible and accurate results.

-

Why Agitation? Agitation increases the surface area of the solid exposed to the solvent, which accelerates the rate of dissolution. This ensures that thermodynamic equilibrium is reached in a practical timeframe (e.g., 24-48 hours).[15]

-

Why HPLC Analysis? HPLC with UV detection is a highly specific, sensitive, and accurate method for quantifying the concentration of this compound in a solution, even in the presence of minor impurities. It is the industry standard for such measurements.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh approximately 50-100 mg of this compound into a series of 4 mL glass vials. The exact mass is not critical, but it must be in excess of the expected amount that will dissolve.

-

Prepare a separate vial for each organic solvent to be tested.

-

-

Solvent Addition:

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant speed for 24 to 48 hours. A preliminary time-course experiment is recommended to determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent) into a clean HPLC vial. This step is crucial to remove any microscopic undissolved particles.

-

Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded accurately.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the prepared samples by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = CHPLC × DF Where:

-

CHPLC is the concentration determined by HPLC (mg/mL).

-

DF is the dilution factor.

-

-

Experimental Workflow Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. thco.com.tw [thco.com.tw]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chembk.com [chembk.com]

- 11. (+)-Dimethyl L-tartrate | 608-68-4 [chemicalbook.com]

- 12. (+)-Dimethyl L-tartrate CAS#: 608-68-4 [m.chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide on the Optical Rotation of D-Dimethyl Tartrate

Abstract

This technical guide provides a comprehensive examination of the optical rotation of D-dimethyl tartrate, a fundamental chiroptical property with profound implications in stereochemistry and the pharmaceutical sciences. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a deep, mechanistic understanding of why and how this compound interacts with plane-polarized light. We will explore the theoretical underpinnings of optical activity, present detailed protocols for its accurate measurement using polarimetry, and discuss the critical significance of this property in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals. Through a synthesis of foundational principles and field-proven insights, this guide aims to equip the reader with the expertise necessary to leverage the stereochemical information encoded in optical rotation for advanced scientific applications.

PART 1: The Stereochemical Landscape of Tartaric Acid Derivatives

A Primer on Chirality and Optical Activity

In the realm of molecular chemistry, chirality is a geometric property of fundamental importance. A molecule is deemed chiral if it is non-superimposable on its mirror image, much like a person's left and right hands. These non-superimposable mirror images are known as enantiomers .[1] A primary consequence of chirality is the phenomenon of optical activity , where a chiral compound rotates the plane of plane-polarized light.[1][2]

When a beam of plane-polarized light passes through a sample containing a chiral molecule, the plane of polarization is rotated.[2][3] Compounds that rotate the plane clockwise are termed dextrorotatory (+), while those that rotate it counter-clockwise are levorotatory (-).[1][2] Enantiomers will rotate light by the exact same magnitude but in opposite directions.[1] An equimolar mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out.[4]

The Tartrate Family: A Model System for Stereoisomerism

Tartaric acid and its derivatives, such as dimethyl tartrate, serve as classic examples for understanding stereoisomerism. Due to the presence of two chiral centers, tartaric acid can exist in three stereoisomeric forms:

-

D-(-)-Tartaric Acid: The levorotatory enantiomer.

-

L-(+)-Tartaric Acid: The dextrorotatory enantiomer.

-

meso-Tartaric Acid: An achiral diastereomer which is optically inactive due to an internal plane of symmetry.[4][5]

Focus on Dimethyl Tartrate: Structure and Stereoisomers

Dimethyl tartrate is the diester formed from tartaric acid and methanol. The stereochemical integrity of the parent tartaric acid is maintained in its dimethyl ester derivative. Therefore, we have:

-

D-(-)-Dimethyl Tartrate: (2S,3S)-dimethyl-2,3-dihydroxybutanedioate. This is the levorotatory isomer.[6][7]

-

L-(+)-Dimethyl Tartrate: (2R,3R)-dimethyl-2,3-dihydroxybutanedioate. This is the dextrorotatory isomer.

-

meso-Dimethyl Tartrate: The optically inactive diastereomer.

The relationship between these stereoisomers is crucial for applications in stereoselective synthesis.

PART 2: The Principles and Practice of Polarimetry

The Phenomenon of Optical Rotation

Optical rotation is measured using an instrument called a polarimeter.[2][3] The fundamental principle involves passing a beam of monochromatic light through a polarizer, then through a sample tube containing the substance to be analyzed, and finally through a second polarizer (the analyzer). The angle to which the analyzer must be rotated to achieve maximum or minimum light intensity corresponds to the observed angle of rotation (α).[5]

Quantifying Optical Rotation: Specific Rotation

The observed rotation (α) of a sample is dependent on several factors, including the concentration of the compound, the length of the sample tube, the temperature, and the wavelength of the light.[3][8] To establish a standardized, intrinsic property of a chiral compound, the concept of specific rotation ([α]) is used.[2][9]

For a solution, the specific rotation is calculated using the following formula:

[α]Tλ = α / (l * c)

Where:

-

[α] is the specific rotation in degrees.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of light (commonly the sodium D-line, 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL) or, more commonly in practice, grams per 100 milliliters (g/100mL), in which case a factor of 100 is included in the numerator.[5]

Key Parameters Influencing Measurement

The accurate determination of specific rotation is contingent upon the precise control of experimental parameters:

-

Temperature: Optical rotation can be temperature-dependent. Therefore, measurements should be conducted at a specified and constant temperature, typically 20°C or 25°C.[9]

-

Solvent: The nature of the solvent can significantly influence the specific rotation of a compound due to solute-solvent interactions.[10][11] It is imperative to report the solvent used for any measurement.

-

Wavelength: Optical rotation varies with the wavelength of light, a phenomenon known as optical rotatory dispersion (ORD).[2][11] The sodium D-line (589 nm) is the most common wavelength used for standard measurements.

PART 3: this compound: A Case Study in Optical Rotation

Expected Optical Rotation and Influencing Factors

D-(-)-Dimethyl tartrate is known to be levorotatory, meaning it rotates plane-polarized light to the left, resulting in a negative specific rotation value.[6][7]

Quantitative Data Summary

| Compound | CAS Number | Formula | Specific Rotation ([α]) | Conditions |

| D-(-)-Dimethyl Tartrate | 13171-64-7 | C₆H₁₀O₆ | -20° to -23° | c = 2.5 in water, at 20°C, using the sodium D-line.[6] |

| D-(-)-Dimethyl Tartrate | 13171-64-7 | C₆H₁₀O₆ | -21° | c = 2.5 in H₂O, at 20°C, using the sodium D-line.[7] |

| L-(+)-Diethyl Tartrate | 87-91-2 | C₈H₁₄O₆ | +7.5° to +8.5° | Neat (pure liquid), at 20°C, using the sodium D-line.[12][13] |

| D-(-)-Diethyl Tartrate | 13811-71-7 | C₈H₁₄O₆ | -8.5° | Neat (pure liquid), at 23°C, using the sodium D-line.[14] |

Note: Data for the closely related diethyl tartrate is included for comparative purposes, illustrating how a small change in the alkyl group can affect the magnitude of rotation.

The specific rotation of tartrate esters is highly sensitive to factors such as solvent polarity and the potential for hydrogen bonding.[11] Studies have shown that the conformation of dimethyl tartrate in solution is dependent on the solvent, which in turn affects the observed optical rotation.[11][15]

Detailed Experimental Protocol for Measurement

This protocol outlines a self-validating system for the accurate measurement of the specific rotation of D-(-)-Dimethyl Tartrate.

Objective: To determine the specific rotation of a high-purity sample of D-(-)-Dimethyl Tartrate.

Materials:

-

D-(-)-Dimethyl Tartrate (≥99.5% purity).[6]

-

Deionized water (HPLC grade or equivalent).

-

Volumetric flask (Class A, 10 mL).

-

Analytical balance (readability ±0.1 mg).

-

Polarimeter with a sodium lamp (589 nm) and temperature control.

-

Polarimeter cell (1 dm).

-

Syringes and filters (0.45 µm) for sample clarification.

Methodology:

-

Instrument Calibration and Blank Measurement:

-

Turn on the polarimeter and allow the sodium lamp to stabilize.

-

Set the temperature control to 20.0°C ± 0.5°C.

-

Fill the 1 dm polarimeter cell with deionized water. Ensure no air bubbles are present in the light path.

-

Place the cell in the polarimeter and take a blank reading. This value should be close to 0.000°. Record the exact value to zero the instrument or subtract it from the sample reading.

-

-

Sample Preparation:

-

Accurately weigh approximately 250 mg of D-(-)-Dimethyl Tartrate directly into a 10 mL Class A volumetric flask. Record the exact weight.

-

Add approximately 7 mL of deionized water to the flask.

-

Gently swirl the flask to dissolve the solid. If necessary, use an ultrasonic bath for a short period.

-

Once fully dissolved, allow the solution to return to room temperature.

-

Carefully add deionized water to the flask until the bottom of the meniscus is level with the calibration mark.

-

Cap the flask and invert it 15-20 times to ensure a homogenous solution. This corresponds to a concentration (c) of approximately 2.5 g / 100 mL.

-

-

Measurement:

-

Rinse the polarimeter cell twice with small aliquots of the prepared sample solution.

-

Carefully fill the cell with the sample solution, again ensuring the absence of air bubbles.

-

Place the filled cell into the temperature-controlled compartment of the polarimeter.

-

Allow the sample to equilibrate to 20.0°C for at least 10 minutes.

-

Take at least five separate readings of the observed rotation (α).

-

-

Calculation and Reporting:

-

Calculate the average of the observed rotation readings.

-

Subtract the blank reading from the average observed rotation.

-

Calculate the specific rotation using the formula: [α]20D = (100 * α) / (l * c') where c' is the concentration in g / 100 mL.

-

Report the result along with the solvent, concentration, temperature, and wavelength. For example: "[α]20D = -21.5° (c 2.5, H₂O)".

-

Data Interpretation and Quality Control

A measured specific rotation outside the expected range of -20° to -23° for D-(-)-Dimethyl Tartrate could indicate several issues:

-

Chemical Impurity: The presence of the L-(+) enantiomer or other optically active impurities will alter the observed rotation.

-

Incorrect Concentration: Errors in weighing or dilution are a common source of inaccurate results.

-

Instrumental Error: Improper calibration, temperature fluctuations, or a failing light source can affect accuracy.

The enantiomeric excess (ee) of a sample can be calculated if the specific rotation of the pure enantiomer is known: % ee = ([α]observed / [α]max) * 100

Experimental Workflow Visualization

Caption: Workflow for measuring specific rotation.

PART 4: Significance in Scientific and Industrial Applications

The optical rotation of this compound is not merely an academic curiosity; it is a critical parameter that underpins its utility in several high-value applications.

Role as a Chiral Building Block in Asymmetric Synthesis

D-(-)-Dimethyl tartrate is a versatile chiral building block used in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.[6] Its well-defined stereochemistry is transferred to the target molecule, making it an essential starting material for creating complex structures with high stereochemical control. The optical rotation serves as a primary quality control metric to ensure the stereochemical purity of the starting material.

Applications in Drug Discovery and Development

In the pharmaceutical industry, the two enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Regulatory agencies worldwide demand that chiral drugs be developed and marketed as single enantiomers unless there is a therapeutic justification for using a racemic mixture. D-(-)-Dimethyl tartrate is used in the synthesis of biologically active compounds, aiding in the creation of drugs with improved efficacy and reduced side effects.[6] Polarimetry is a fundamental tool used throughout the development process to monitor and confirm the stereochemical integrity of intermediates and the final active pharmaceutical ingredient (API).

Logical Relationship Visualization

Caption: Role of optical rotation in drug development.

PART 5: Conclusion

The optical rotation of this compound is a direct manifestation of its molecular chirality. This property, quantified as the specific rotation, is a critical identifier and a benchmark for stereochemical purity. As we have demonstrated, its accurate measurement through established polarimetric protocols is fundamental to its application in asymmetric synthesis and the development of modern pharmaceuticals. For the research scientist and drug development professional, a thorough understanding of the principles and practice of optical rotation is not just beneficial—it is essential for ensuring the quality, safety, and efficacy of chiral molecules.

PART 6: References

-

ChemBK. (2024, April 9). Dimethyl Tartrate. Retrieved from [Link]

-

Solubility of Things. Dimethyl L-tartrate. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. DIETHYL TARTRATE. Retrieved from [Link]

-

Wikipedia. Diethyl tartrate. Retrieved from [Link]

-

UNI ScholarWorks. (1927). The Influence of Solvent upon the Optical Rotation of Di-Ethyl Tartrate. Retrieved from [Link]

-

Organic Syntheses. Diethyl Tartrate. Retrieved from [Link]

-

ACS Publications. (2007). Spectroscopic Investigation of the Structures of Dialkyl Tartrates and Their Cyclodextrin Complexes. The Journal of Physical Chemistry A. Retrieved from [Link]

-

chemeurope.com. Specific rotation. Retrieved from [Link]

-

ResearchGate. (2009). Molecular motion in enantiomers and racemic compounds. Mandelic acid, dimethyl tartrate, and menthol. Retrieved from [Link]

-

Wikipedia. Specific rotation. Retrieved from [Link]

-

Charles University Digital Repository. (2012). The thesis aims at the study of conformation of a dimethyl tartrate molecule using the methods of vibrational optical activity. Retrieved from [Link]

-

Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

-

JOCPR. (2012). On the Origin of the Optical Inactivity of meso-Tartaric Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 25). 3.3: Optical Activity. Retrieved from [Link]

-

YouTube. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Specific rotation - Wikipedia [en.wikipedia.org]

- 3. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 4. jocpr.com [jocpr.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemimpex.com [chemimpex.com]

- 7. (-)-Dimethyl D -tartrate 99 13171-64-7 [sigmaaldrich.com]

- 8. youtube.com [youtube.com]

- 9. Specific_rotation [chemeurope.com]

- 10. scholarworks.uni.edu [scholarworks.uni.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chembk.com [chembk.com]

- 13. fao.org [fao.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. dspace.cuni.cz [dspace.cuni.cz]

An In-depth Technical Guide to the Discovery and Enduring Legacy of Tartaric Acid Esters

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: From its humble origins as a crystalline deposit in wine barrels to its status as an indispensable tool in modern asymmetric synthesis, tartaric acid and its ester derivatives have charted a remarkable course through chemical history. This technical guide provides a comprehensive exploration of this journey, beginning with the foundational discoveries that unveiled the principles of stereochemistry and culminating in the sophisticated applications of tartaric acid esters in pharmaceutical development and complex molecule synthesis. We will delve into the seminal work of Scheele, Biot, and Pasteur, examine the classical and modern methods for ester synthesis, and provide a detailed analysis of the revolutionary Sharpless-Katsuki Asymmetric Epoxidation. This guide is structured to provide not just historical context, but also actionable, field-proven insights into the causality behind experimental choices and the practical application of these vital chiral building blocks.

Part I: The Foundation – From Wine Lees to Stereochemistry

The story of tartaric acid esters begins not with the esters themselves, but with the acid from which they are derived—a molecule that would prove central to our very understanding of three-dimensional chemistry.

The Initial Isolation

For centuries, a crystalline solid known as "tartar" was a familiar byproduct of wine fermentation, often found encrusting the inside of aging barrels.[1] While known to winemakers, its chemical nature remained obscure until 1769, when Swedish chemist Carl Wilhelm Scheele successfully isolated the free acid, which he named tartaric acid.[1][2][3] This achievement marked the transition of tartaric acid from a crude byproduct to a defined chemical entity.

A Twist of Light: The Dawn of Chirality

The next pivotal moment came in 1832 when French physicist Jean-Baptiste Biot observed a peculiar property of tartaric acid solutions: they could rotate the plane of polarized light.[1] This phenomenon, known as optical activity, suggested a fundamental asymmetry at the molecular level, though its structural basis was not yet understood.[1][4]

Pasteur's Foundational Discovery of Enantiomers

The true breakthrough that laid the groundwork for stereochemistry was accomplished by Louis Pasteur in 1847.[1] While investigating the crystalline forms of sodium ammonium tartrate, Pasteur made a remarkable observation: a racemic sample (an optically inactive form of the salt) crystallized into two distinct types of crystals that were non-superimposable mirror images of each other.[4][5]

With the meticulous patience of a scientist and the dexterity of a jeweler, Pasteur used tweezers to manually separate the "left-handed" and "right-handed" crystals.[5] When he dissolved each pile of crystals in water, he found that one solution was dextrorotatory (rotated light to the right, like the natural tartaric acid), while the other was levorotatory (rotated light to the left) by an equal magnitude.[4][5] He had achieved the first-ever chiral resolution and, in doing so, demonstrated the existence of enantiomers—molecules that are mirror images but not identical.[5][6] This discovery was the birth of stereochemistry, providing the first tangible evidence that molecules possess a three-dimensional structure.[7]

Part II: The Advent of Tartaric Acid Esters – Synthesis and Properties

With the structure and stereochemistry of tartaric acid established, the path was cleared for the synthesis of its derivatives. The creation of tartaric acid esters transformed the chiral molecule into a more versatile tool, soluble in organic solvents and amenable to a wider range of chemical transformations.

Historical Synthesis: The Fischer-Speier Esterification

The first reliable and general method for synthesizing esters from carboxylic acids and alcohols was described by Emil Fischer and Arthur Speier in 1895.[8][9][10] This reaction, now known as the Fischer-Speier esterification, involves heating a carboxylic acid and an alcohol with a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[8][11]

The reaction is an equilibrium process. To drive it towards the ester product, one must either use a large excess of the alcohol or remove the water that is formed as a byproduct, often by azeotropic distillation using a Dean-Stark apparatus.[9][11] This method became the classical route to synthesizing common tartaric acid esters like dimethyl, diethyl, and diisopropyl tartrate.

Experimental Protocol: Fischer Esterification of L-(+)-Tartaric Acid

This protocol describes the synthesis of (+)-Diethyl L-tartrate, a cornerstone chiral auxiliary.

Materials:

-

L-(+)-Tartaric Acid (15.0 g, 100 mmol)

-

Absolute Ethanol (73.0 mL, 1.25 mol)

-

Concentrated Sulfuric Acid (0.5 mL) or Amberlyst 15 ion-exchange resin (1.0 g)[5]

-

Sodium Bicarbonate (saturated aqueous solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask (250 mL), reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask, add L-(+)-tartaric acid (15.0 g) and absolute ethanol (73.0 mL). Swirl to dissolve as much of the acid as possible.

-

Catalyst Addition: Carefully add the acid catalyst (e.g., 0.5 mL concentrated H₂SO₄) to the stirring mixture. Causality Note: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing its electrophilicity and making it susceptible to nucleophilic attack by the alcohol.[11]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 10-48 hours.[5][12] The reaction progress can be monitored by thin-layer chromatography (TLC). Self-Validation: The reaction is driven to completion by the large excess of ethanol, shifting the equilibrium toward the product side per Le Châtelier's principle.[9]

-

Workup - Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing 100 mL of ice-cold water. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a colorless oil, can be purified by vacuum distillation to yield pure (+)-Diethyl L-tartrate.[5]

Physical Properties of Key Tartaric Acid Esters

The choice of ester is critical for its application, influencing factors like steric hindrance in catalyst complexes and solubility.

| Compound Name | Stereoisomer | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Dimethyl Tartrate | L-(+) | 178.14 | 57-60 | 163 (@ 23 mmHg) | ~1.24 (@ 25°C) |

| Diethyl Tartrate | L-(+) | 206.19 | 17 | 280 | 1.204 |

| Diisopropyl Tartrate | L-(+) | 234.25 | N/A (Liquid) | 152 (@ 12 mmHg) | 1.114 (@ 25°C) |

| Diisopropyl Tartrate | D-(-) | 234.25 | N/A (Liquid) | N/A | 1.119 (@ 20°C) |

| Data sourced from references[3][13][14][15][16]. |

Part III: A Revolution in Asymmetric Synthesis – The Sharpless-Katsuki Epoxidation

For decades, tartaric acid esters were used primarily as chiral resolving agents and building blocks. Their role was transformed in 1980 with the landmark discovery by K. Barry Sharpless and Tsutomu Katsuki of a catalytic system for the asymmetric epoxidation of allylic alcohols.[7][13] This discovery was a watershed moment in organic chemistry, providing one of the first highly reliable and predictable methods for installing a chiral center, and it earned Sharpless a share of the 2001 Nobel Prize in Chemistry.[3][6]

The Catalytic System: A Chiral Task Force

The Sharpless epoxidation employs a catalytic system composed of:

-

Titanium Tetraisopropoxide (Ti(OiPr)₄): The metal center that orchestrates the reaction.

-

A Chiral Tartrate Ester: Typically (+)-Diethyl L-tartrate (L-DET) or (-)-Diethyl D-tartrate (D-DET). This is the chiral ligand that imparts stereochemical control.

-

tert-Butyl Hydroperoxide (TBHP): The terminal oxidant that provides the oxygen atom for the epoxide.[14]

The active catalyst is believed to be a dimer of a titanium-tartrate complex, which creates a rigid chiral environment around the titanium center.[7][15]

Mechanism and Enantioselectivity

The genius of the Sharpless epoxidation lies in its predictable stereochemical outcome. The allylic alcohol substrate coordinates to the titanium center, positioning the double bond within the chiral pocket of the catalyst. The choice of tartrate ester enantiomer dictates which face of the double bond is presented for epoxidation by the coordinated TBHP.

-

Using L-(+)-Diethyl Tartrate (L-DET): The oxygen atom is delivered to the bottom face of the allylic alcohol when viewed in a specific orientation.

-

Using D-(-)-Diethyl Tartrate (D-DET): The oxygen atom is delivered to the top face.

This high degree of predictability allows chemists to synthesize a desired epoxide enantiomer simply by selecting the appropriate tartrate ester ligand.[14]

Experimental Protocol: Asymmetric Epoxidation of Geraniol

Materials:

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

L-(+)-Diethyl tartrate (L-DET)

-

Geraniol

-

tert-Butyl hydroperoxide (TBHP), ~5.5 M solution in nonane

-

3Å Molecular Sieves, activated powder

-

Celites

Methodology:

-

Catalyst Preparation: In a flame-dried, nitrogen-purged round-bottom flask, add anhydrous CH₂Cl₂ and powdered 3Å molecular sieves. Cool the slurry to -20°C in a cryocool bath.

-

Ligand and Titanium Addition: To the cold slurry, add L-(+)-Diethyl tartrate via syringe, followed by the dropwise addition of Titanium(IV) isopropoxide. Stir the resulting yellow-orange solution for 30 minutes at -20°C. Causality Note: The pre-mixing of the tartrate and titanium source is crucial for the formation of the active chiral catalyst dimer. The molecular sieves rigorously exclude water, which would otherwise poison the catalyst.

-

Substrate Addition: Add the allylic alcohol (geraniol) neat via syringe and stir for 5 minutes.

-

Oxidant Addition: Add the TBHP solution dropwise over several minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Seal the flask and store it in a -20°C freezer. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Quenching: Quench the reaction by adding water and allowing the mixture to warm to room temperature while stirring vigorously for 1 hour. The color should fade from yellow to a white slurry.

-

Filtration and Extraction: Filter the slurry through a pad of Celite, washing thoroughly with CH₂Cl₂. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with more CH₂Cl₂.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. The resulting crude epoxy alcohol can be purified by flash column chromatography.

Part IV: Broader Applications in Pharmaceutical and Chemical Industries

The impact of tartaric acid esters extends far beyond the Sharpless epoxidation. They are foundational chiral synthons for the total synthesis of numerous complex bioactive molecules and have found applications in materials science and the food industry.

Chiral Building Blocks in Drug Synthesis

Tartaric acid esters provide a cost-effective and enantiomerically pure source of four-carbon units with two defined stereocenters. This makes them ideal starting materials for synthesizing complex natural products and active pharmaceutical ingredients (APIs).[8] For example, (+)-diethyl-L-tartrate has been used as the chiral template to establish the absolute stereochemistry in the total syntheses of cytotoxic polyacetylenes like Panaxydol and PQ-8.[8] Similarly, diethyl-D-tartrate was the starting point for a total synthesis of (+)-Boronolide, a natural product with antimalarial activity.[8]

Food Science: DATEM Emulsifiers

In a completely different arena, tartaric acid is a precursor to Diacetyl Tartaric Acid Esters of Mono- and Diglycerides (DATEM). These are highly effective food emulsifiers used in baking to strengthen dough, improve loaf volume, and create a uniform crumb structure. DATEM is synthesized by reacting diacetyltartaric anhydride (made from tartaric acid and acetic anhydride) with mono- and diglycerides derived from vegetable oils.

Conclusion

The history of tartaric acid esters is a compelling narrative of scientific discovery, demonstrating how the careful observation of a natural phenomenon can evolve into a technology that shapes entire fields. From Pasteur's separation of mirror-image crystals to Sharpless's predictable and powerful catalytic system, these simple diesters have become indispensable tools. For drug development professionals and research scientists, a deep understanding of their history, synthesis, and application is not merely an academic exercise; it is a gateway to the rational design and efficient synthesis of the chiral molecules that define modern medicine and materials science.

References

-

Seebach, D., Kalinowski, H.-O., Langer, W., Crass, G., & Wilka, E.-M. (n.d.). Diethyl Tartrate. Organic Syntheses Procedure. Available at: [Link]

-

Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Available at: [Link]

-

Britannica, T. Editors of Encyclopaedia (2024, March 22). tartaric acid. Encyclopedia Britannica. Available at: [Link]

-

Wikipedia. (2024). Sharpless epoxidation. Available at: [Link]

- Google Patents. (n.d.). CN101100428A - Utilize boric acid to catalyze the method for synthesizing chiral L- or D-diethyl tartrate.

-

JoVE. (2023). Sharpless Epoxidation. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Acid catalyzed reaction of L-(+)-tartaric acid with ethanol to L-(+)-tartaric acid diethyl ester. Available at: [Link]

-

Schlegel Group - Wayne State University. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Available at: [Link]

-

Katsuki, T., & Martin, V. S. (n.d.). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions. Available at: [Link]

-

MIT News. (2001, October 10). Sharpless, former MIT professor, wins Nobel in chemistry. Available at: [Link]

-

ResearchGate. (2017). What protocole experiment to make esterification of tartaric acid with ethanol? Available at: [Link]

-

Wikipedia. (2024). Fischer–Speier esterification. Available at: [Link]

-

Chemcess. (n.d.). Tartaric Acid: Properties, Reactions, Production And Uses. Available at: [Link]

-

Scribd. (n.d.). Sharpless Asymmetric Epoxidation. Available at: [Link]

-

Wikipedia. (2024). Tartaric acid. Available at: [Link]

-

Chemtube3d. (n.d.). Chirality and Optical Activity. Available at: [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

-

SynArchive. (n.d.). Fischer-Speier Esterification. Available at: [Link]

-

Jauch, J. (2005). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Synthesis, 2(1), 81-109. Available at: [Link]

-

Wikipedia. (2024). Diethyl tartrate. Available at: [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Physical Properties of Stereoisomers. Available at: [Link]

-

PubChem. (n.d.). Dimethyl L-tartrate. Available at: [Link]

-

American Society of Baking. (n.d.). Diacetyl Tartaric Acid Ester of Mono- and Diglycerides (DATEM). Available at: [Link]

-

EFSA. (2019). Re‐evaluation of acetic acid, lactic acid, citric acid, tartaric acid, mono‐ and diacetyltartaric acid, mixed acetic and tartaric acid esters of mono‐ and diglycerides of fatty acids (E 472a‐f) as food additives. EFSA Journal, 17(5), e05713. Available at: [Link]

Sources

- 1. Chirality and Optical Activity [chemed.chem.purdue.edu]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. (+)-Dimethyl L-tartrate | 608-68-4 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. Di-isopropyl tartrate (CAS 2217-15-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Diisopropyl tartrate | C10H18O6 | CID 6453580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]